molecular formula C23H19ClN2O6S B1469901 放射保护素-1 CAS No. 1622006-09-0

放射保护素-1

货号 B1469901
CAS 编号: 1622006-09-0
分子量: 486.9 g/mol
InChI 键: OVJUYQCJIFWMBI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Radioprotectin-1 is a potent and specific nonlipid agonist of lysophosphatidic acid receptor 2 (LPA2), with an EC50 value of 25 nM for murine LPA2 subtype .


Synthesis Analysis

Radioprotectin-1 was developed as a novel nonlipid agonist of LPA2 based on the hypothesis that activation of the LPA2 GPCR elicits antiapoptotic and regenerative actions of LPA .


Molecular Structure Analysis

The molecular structure of Radioprotectin-1 can be found in various databases such as the IUPHAR/BPS Guide to PHARMACOLOGY .


Chemical Reactions Analysis

Radioprotectin-1 exerts its radioprotective and radiomitigative action through specific activation of the upregulated LPA2 GPCR in Lgr5+ stem cells .


Physical And Chemical Properties Analysis

Radioprotectin-1 has a molecular weight of 486.9 g/mol, a XLogP3-AA of 3.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 8 .

科学研究应用

放射防护

放射保护素-1 是一种有效且特异的溶血磷脂酸受体 2 (LPA2) 的非脂类激动剂,已被证明具有放射防护特性 . 它可用于抑制辐射诱导的毒性,使其成为放射防护领域的宝贵工具 .

医药与医疗保健

在医药与医疗保健领域,this compound 可用作医学成像的辅助手段,以减少患者因电离辐射暴露而导致的发病率和死亡率 . 它也存在于富含抗氧化剂的食品中,表明特定的饮食建议可能对放射防护有益 .

放射治疗

This compound 在放射治疗中起着至关重要的作用。 它可以帮助患者免受事故和意外导致的辐射风险,以及正常情况下遇到的辐射风险 . 它还可以用于优化照射,使目标体积接受正确的剂量,同时将健康组织的剂量限制在可接受的水平 .

DNA 修复

This compound 在 DNA 修复中起着重要作用。PARP-1 酶在修复 DNA 损伤和修饰蛋白质方面发挥着至关重要的作用。暴露于辐射的细胞会经历 DNA 损伤,例如单链、链内或链间损伤。 这种与复制叉停滞相关的损伤会触发 DNA 修复机制,包括那些涉及 PARP-1 的机制 .

癌症治疗

This compound 可用于癌症治疗。 放射治疗会破坏癌细胞内部的 DNA,导致其死亡 . This compound 可以通过减少辐射对健康细胞造成的损伤来帮助提高放射治疗的有效性 .

药理学

在药理学中,this compound 被称为溶血磷脂酸受体 2 (LPA2) 的有效且特异的非脂类激动剂,其对鼠 LPA 2 亚型的 EC50 值为 25 nM . 它可用于各种药理学研究和应用。

作用机制

Target of Action

Radioprotectin-1 is a potent and specific nonlipid agonist of the lysophosphatidic acid receptor 2 (LPA2) . The LPA2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in various biological processes, including cell proliferation, differentiation, and survival .

Mode of Action

Radioprotectin-1 interacts with its target, the LPA2 receptor, by functioning as a full agonist . This means it binds to the LPA2 receptor and activates it, triggering a series of intracellular events .

Biochemical Pathways

Upon activation by Radioprotectin-1, the LPA2 receptor initiates various biochemical pathways that contribute to its radioprotective and radiomitigative action . These pathways primarily involve the reduction of apoptosis (programmed cell death) induced by gamma-irradiation and the radiomimetic drug Adriamycin in cells that express LPA2 .

Pharmacokinetics

It’s known that radioprotectin-1 is administered subcutaneously in murine models , suggesting that it is absorbed into the bloodstream and distributed throughout the body to exert its effects.

Result of Action

The primary result of Radioprotectin-1’s action is the reduction of apoptosis in cells exposed to radiation . This is particularly significant in rapidly proliferating cells, which are highly sensitive to ionizing radiation . By reducing apoptosis, Radioprotectin-1 helps to protect these cells from radiation-induced damage .

Action Environment

The action of Radioprotectin-1 can be influenced by various environmental factors. For instance, the level of radiation exposure can impact the degree to which Radioprotectin-1 is able to reduce apoptosis . Additionally, the presence of other substances, such as the radiomimetic drug Adriamycin, can also affect the action of Radioprotectin-1 .

未来方向

The potential mechanism of targeting GSTP1 to inhibit tumor cells from evading ferroptosis leading to radioresistance has been proposed, which implies that GSTP1 may play a key role in radiosensitization of lung cancer via the ferroptosis pathway .

属性

IUPAC Name

5-chloro-2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butylsulfamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c24-15-9-10-19(18(13-15)23(29)30)33(31,32)25-11-1-2-12-26-21(27)16-7-3-5-14-6-4-8-17(20(14)16)22(26)28/h3-10,13,25H,1-2,11-12H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJUYQCJIFWMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCCNS(=O)(=O)C4=C(C=C(C=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1622006-09-0
Record name 5-chloro-2-[(4-{2,4-dioxo-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butyl)sulfamoyl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Radioprotectin-1
Reactant of Route 2
Reactant of Route 2
Radioprotectin-1
Reactant of Route 3
Radioprotectin-1
Reactant of Route 4
Reactant of Route 4
Radioprotectin-1
Reactant of Route 5
Reactant of Route 5
Radioprotectin-1
Reactant of Route 6
Radioprotectin-1

Q & A

Q1: How does Radioprotectin-1 exert its protective effect against radiation damage in the colon?

A1: Radioprotectin-1, an agonist of the Lysophosphatidic acid receptor 2 (LPA2), demonstrates protective effects against radiation-induced damage to the colonic epithelium. [, ] Research suggests this protection stems from Radioprotectin-1's ability to mitigate radiation-induced disruptions in the colonic epithelial barrier. [] This barrier dysfunction, characterized by increased permeability and tight junction disruption, is a significant consequence of radiation exposure. Radioprotectin-1 effectively reduces this permeability and maintains the integrity of tight junctions, thus preserving the barrier function. [] The compound achieves this by preventing the redistribution of tight junction proteins, a process mediated through the Rho-kinase pathway. [] Further studies indicate that Radioprotectin-1's protective action also extends to the Lgr5-positive intestinal stem cells, shielding them from radiation injury. [] This preservation of stem cells is crucial for the long-term recovery of the intestinal epithelium following radiation exposure.

Q2: What are the key findings regarding Radioprotectin-1's mechanism of action in both in vitro and in vivo models of radiation injury?

A2: In both cell culture (Caco-2 and m-ICC12 cells) and animal models (total body irradiation and partial body irradiation in mice), Radioprotectin-1 administration has been shown to:

  • Prevent the redistribution of tight junction proteins: This preservation of tight junctions effectively maintains the integrity of the epithelial barrier, reducing permeability defects induced by radiation. []
  • Reduce mucosal permeability to inulin: This finding further supports Radioprotectin-1's role in maintaining the integrity and function of the intestinal barrier following radiation exposure. []
  • Lower plasma Lipopolysaccharide (LPS) levels: Elevated LPS levels, indicative of endotoxemia and a compromised intestinal barrier, were mitigated by Radioprotectin-1 treatment. []
  • Protect Lgr5-positive intestinal stem cells: This finding highlights the potential of Radioprotectin-1 to contribute to the long-term recovery of the intestinal epithelium after radiation damage. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。